Hexaaminecobalt triacetate
Description
Hexaamminecobalt(III) triacetate is a coordination complex with the proposed formula Co(NH₃)₆₃, where six ammonia (NH₃) ligands occupy the coordination sphere of cobalt(III), and three acetate (OAc⁻) ions act as counterions. These complexes are characterized by their octahedral geometry, high thermal stability, and solubility in polar solvents like water . The acetate counterions in hexaamminecobalt(III) triacetate likely enhance its solubility in organic-aqueous mixed solvents compared to halide-based analogs.
Properties
CAS No. |
14023-85-9 |
|---|---|
Molecular Formula |
C6H27CoN6O6 |
Molecular Weight |
338.25 g/mol |
IUPAC Name |
azane;cobalt(3+);triacetate |
InChI |
InChI=1S/3C2H4O2.Co.6H3N/c3*1-2(3)4;;;;;;;/h3*1H3,(H,3,4);;6*1H3/q;;;+3;;;;;;/p-3 |
InChI Key |
NIKXMAWUHVXNRD-UHFFFAOYSA-K |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].N.N.N.N.N.N.[Co+3] |
Other CAS No. |
14023-85-9 |
Synonyms |
hexaaminecobalt triacetate |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
-
Protonation resistance : The NH₃ ligands in hexaamminecobalt(III) complexes resist protonation even in concentrated acids . For triacetate:
Thermal Decomposition
-
Heating above 200°C likely releases NH₃ and forms Co₃O₄ or CoO, with acetate decomposing to CO₂ and H₂O :
Oxidation
Reduction
Ligand Substitution Kinetics
Hexaamminecobalt(III) complexes are inert due to their low-spin d⁶ configuration . Substitution reactions require harsh conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| NH₃ → H₂O substitution | 100°C, acidic pH | [Co(NH₃)₅(H₂O)]³⁺ |
| NH₃ → Cl⁻ substitution | Concentrated HCl, reflux | [Co(NH₃)₅Cl]²⁺ |
| NH₃ → SCN⁻ substitution | Excess KSCN, 80°C | [Co(NH₃)₆−ₙ(SCN)ₙ]³⁻ⁿ |
Spectroscopic and Structural Data
-
UV-Vis : Strong absorption at 475 nm (ε ≈ 50 M⁻¹cm⁻¹) due to d-d transitions .
-
Crystal structure : Monoclinic system (a=12.46 Å, β=113°), with [Co(NH₃)₆]³⁺ octahedra and acetate counterions .
Stability and Storage
-
pH stability : Stable in neutral to weakly acidic solutions (pH 4–8) .
-
Light sensitivity : Decomposes under UV light (λ < 300 nm) .
Key Challenges in Triacetate Chemistry
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Compounds
| Compound | Formula | Ligand/Counterion | Key Properties | Applications | References |
|---|---|---|---|---|---|
| Hexaamminecobalt(III) triacetate | Co(NH₃)₆₃ | Acetate (ionic) | High solubility in water, octahedral geometry, redox-active Co(III) center | Catalysis, materials science | |
| Tris[hexaamminecobalt] oxalate | [Co(NH₃)₆]₃[Co(C₂O₄)₃]₂Cl·12H₂O | Oxalate (chelating) | Enhanced stability, crystalline structure (R factor = 0.036) | Structural studies, crystallography | |
| Antimony triacetate | Sb(OAc)₃ | Acetate (ionic) | Low-cost catalyst, high toxicity | Industrial polymerization | |
| Triethanolamine triacetate | C₁₂H₂₁NO₆ | Acetate (ester) | Non-ionic ester bonds, tertiary amine functionality | Organic synthesis, surfactants |
Research Findings and Implications
- Ligand Effects : Oxalate ligands () confer greater thermal and chemical stability to cobalt complexes compared to acetate, but acetate’s weaker coordination allows for more versatile ligand substitution reactions.
- Toxicity vs. Performance : Antimony triacetate () highlights the trade-off between cost and safety, whereas cobalt triacetate complexes offer a safer alternative for niche applications.
- Structural Versatility : The crystalline precision of oxalate-based cobalt complexes () suggests that hexaamminecobalt triacetate could be engineered for similar applications in molecular magnetism or catalysis with tailored acetate counterions.
Q & A
Q. How should researchers address ethical considerations in publishing conflicting data on this compound?
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